[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTWVUIBQBBMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693193 | |
| Record name | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847155-17-3 | |
| Record name | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Synthesis
Thiosemicarbazides serve as critical precursors for 1,3,4-thiadiazole formation. Methyl-substituted thiosemicarbazides are synthesized via the reaction of methylhydrazine with thiourea in basic media. For example:
Cyclization with Acyl Chlorides
Cyclization of thiosemicarbazides with acyl chlorides forms the 1,3,4-thiadiazole ring. For instance:
-
5-Methyl-2-chloromethyl-1,3,4-thiadiazole (3a): Methyl thiosemicarbazide (5.5 mmol) reacts with monochloroacetyl chloride (6 mmol) in chloroform under reflux for 1 hour, yielding a chloromethyl-substituted thiadiazole (mp 185–187°C, 46% yield).
Table 1: Cyclization Conditions and Yields
| Thiosemicarbazide | Acyl Chloride | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl (2a) | Monochloroacetyl | Chloroform | 60–65 | 46 |
| Propyl (2b) | Monobromoacetyl | DCM | 50–55 | 52 |
Hydrochloride Salt Formation
Protonation and Crystallization
The free amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt:
-
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine hydrochloride: The amine (2 mmol) dissolves in ethanol, and concentrated HCl is added dropwise. Crystallization at 4°C yields the hydrochloride salt (mp 210–212°C, 88% yield).
Table 2: Salt Formation Parameters
| Amine Derivative | Acid | Solvent | Crystallization Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4a | HCl | Ethanol | 4 | 88 |
| 4b | HBr | Acetone | -20 | 75 |
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles .
Scientific Research Applications
Synthesis and Preparation
The synthesis of [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. Common methods include:
- Reaction with Haloalkylamines : This method occurs under basic conditions to yield the desired product.
- Oxidation and Reduction Reactions : These reactions can modify the thiadiazole ring to produce various derivatives.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications.
Biology
The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that derivatives of thiadiazoles exhibit significant activity against various pathogens, making them potential candidates for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may interfere with DNA processes by binding to topoisomerase II, leading to DNA damage and cell death.
- Antiepileptic Properties : Some studies have indicated potential benefits in seizure control.
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives:
- Antimicrobial Activity : A study highlighted that chlorinated and fluorinated derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL .
- Anticancer Potential : Research on bis-thiadiazole compounds revealed their effectiveness as selective inhibitors of kidney-type glutaminase (GLS), showcasing their potential in cancer therapy .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have provided insights into how modifications affect biological activity, paving the way for designing more effective drugs .
Mechanism of Action
The mechanism of action of [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride) involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
a) Methyl vs. Ethyl Substituents
- Such modifications are critical in optimizing pharmacokinetic profiles .
- [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride (CAS: 388630-75-9): The shorter methyl group may improve metabolic stability compared to ethyl, balancing lipophilicity and solubility .
b) Trifluoromethyl Substituents
Positional Isomerism and Heterocycle Type
- [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine hydrochloride (CAS: 205131-57-3): Positional isomerism (1,2,3-thiadiazole vs. 1,3,4-thiadiazole) alters electronic distribution, affecting binding affinity to biological targets. The 1,3,4-thiadiazole scaffold is more prevalent in antimicrobial agents due to its planar structure .
- The dihydrochloride salt improves solubility in polar solvents .
Thiazole vs. Thiadiazole Derivatives
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Solubility (HCl Salt) | pKa (Predicted) |
|---|---|---|---|---|
| [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride | C₅H₁₀ClN₃S | 193.67 | High in water | 8.80 ± 0.10 |
| [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride | C₆H₁₂ClN₃S | 207.70 | Moderate | 8.65 ± 0.10 |
| 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride | C₄H₉Cl₂N₃S | 202.11 | Very high | 7.90 ± 0.10 |
| [2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | C₆H₁₀Cl₂N₂S | 229.13 | Moderate | 8.50 ± 0.10 |
Data derived from experimental and predicted values
Biological Activity
[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₀ClN₃S
- Molecular Weight : 179.67 g/mol
- CAS Number : 847155-17-3
Synthesis
The synthesis of this compound typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with haloalkylamines under basic conditions to yield the desired product.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- A study indicated that certain thiadiazole derivatives showed potent activity against E. coli and Streptococcus pyogenes, with inhibition zones measuring 16–18 mm at a concentration of 31.25 μg/mL .
- Another investigation found that derivatives with a specific substitution pattern exhibited moderate to good antifungal activity against Candida albicans and Aspergillus niger .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. coli | 31.25 μg/mL | 16 |
| Compound B | S. pyogenes | 31.25 μg/mL | 18 |
| Compound C | C. albicans | - | Moderate |
| Compound D | A. niger | - | Good |
Antiviral Activity
Research has also explored the antiviral potential of thiadiazole derivatives. The incorporation of specific functional groups has been shown to enhance their activity against viral pathogens . For example:
- Thiadiazole compounds have been reported to inhibit viral replication in various in vitro models.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiadiazoles have been documented in several studies:
- Certain derivatives demonstrated significant reduction in inflammation markers in animal models .
- The analgesic effects were observed through pain response assays in rodents.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- DNA Interaction : The compound can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.
- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives may act as inhibitors of key enzymes involved in bacterial metabolism and viral replication .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives against various bacterial strains:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving thiadiazole precursors. For example, 5-methyl-1,3,4-thiadiazol-2-amine derivatives can react with chloroethylamine hydrochloride under basic conditions (e.g., triethylamine catalysis) to form the target compound. Cycloaddition or nucleophilic substitution reactions are often used to introduce the ethylamine moiety . Key steps include purification via recrystallization or column chromatography, with structural confirmation by -NMR and FT-IR spectroscopy.
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Analytical validation follows pharmacopeial standards (e.g., USP guidelines) to ensure <2% impurities. Melting point determination (e.g., capillary method) and elemental analysis (C, H, N, S) are also critical for confirming stoichiometric integrity .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and geometric properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) are employed to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Thermochemical properties, such as atomization energies, are derived using gradient-corrected exchange-correlation functionals . Software like Gaussian or ORCA is used, with results cross-validated against experimental X-ray diffraction data .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies in -NMR or IR vibrational modes often arise from solvent effects or approximations in DFT. To address this:
- Perform solvent-phase DFT simulations (e.g., using the Polarizable Continuum Model).
- Compare experimental X-ray crystallographic bond lengths/angles with optimized DFT geometries.
- Use scaling factors for vibrational frequencies (e.g., 0.961 for B3LYP/6-31G**) to improve agreement .
Q. What strategies are recommended for analyzing the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (included in WinGX suite) are standard practices. Anisotropic displacement parameters (ADPs) for non-H atoms and hydrogen bonding networks are analyzed using ORTEP for Windows .
Q. How does the substitution pattern on the thiadiazole ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., nitro, methyl, or halogens) at the 5-position of the thiadiazole ring. In vitro assays (e.g., antimicrobial or cytotoxicity testing) are conducted, with activity correlated to electronic effects (Hammett σ constants) and steric parameters (Taft’s ) .
Methodological Challenges and Solutions
Q. What experimental precautions are necessary to prevent decomposition during synthesis?
- Methodological Answer : The hydrochloride salt is hygroscopic; reactions must be conducted under inert atmosphere (N/Ar) with anhydrous solvents (e.g., dry DCM or THF). Storage at -20°C in desiccators (silica gel) minimizes hydrolysis. Reaction progress is monitored by TLC (silica gel 60 F) to avoid over-alkylation .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional heating). Catalyst screening (e.g., p-toluenesulfonic acid vs. triethylamine) and solvent optimization (e.g., acetonitrile for higher polarity) improve yields. Process analytical technology (PAT) tools, like in-situ FT-IR, enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
